(S)-2-Amino-3-mesitylpropanoic acid hydrochloride
Description
Introduction to (S)-2-Amino-3-mesitylpropanoic Acid Hydrochloride
Nomenclature and Systematic Identification
IUPAC Naming Conventions and Structural Descriptors
The IUPAC name for this compound is (S)-2-amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride , reflecting its carboxylate backbone, mesityl substituent, and protonated amine group. The mesityl group—a 2,4,6-trimethylphenyl moiety—imparts steric bulk and hydrophobicity, while the hydrochloride salt enhances solubility in polar solvents.
The molecular formula C₁₂H₁₈ClNO₂ corresponds to a molecular weight of 243.73 g/mol . The SMILES notation O=C(O)C@HCC1=C(C)C=C(C)C=C1C.[H]Cl encodes the S-configuration at the α-carbon, the mesityl group’s methyl substitutions, and the hydrochloride counterion. The InChIKey CRNOZLNQYAUXRK-LLVKDONJSA-N further distinguishes its stereochemical identity.
Synonyms and Registry Numbers (CAS, PubChem CID)
Common synonyms include:
- (S)-2-Amino-3-mesitylpropanoic acid hydrochloride
- L-2,4,6-Trimethylphenylalanine hydrochloride
- (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoate hydrochloride.
The CAS Registry Number for the hydrochloride salt is 3029247-62-6 , as documented in commercial catalogs. The free base form, (S)-2-amino-3-mesitylpropanoic acid, is associated with CAS 146277-47-6 . A PubChem CID specific to the hydrochloride salt is not yet assigned, though related derivatives, such as the D-enantiomer (CID 38989218), are cataloged.
Stereochemical Designation and Enantiomeric Specificity
The compound’s chiral center at the α-carbon (C2) confers S-configuration , as denoted by the Cahn-Ingold-Prelog priority rules . This enantiomer is distinct from its R-configuration counterpart (CAS 146277-48-7), which exhibits divergent optical activity and potential biological interactions. The mesityl group’s symmetrical substitution pattern minimizes diastereomeric complexity, simplifying enantiomeric resolution during synthesis.
X-ray crystallography or chiral HPLC analyses typically confirm enantiopurity. For instance, the L-enantiomer (S-configuration) demonstrates a specific optical rotation distinct from the D-form, a critical parameter in peptide synthesis and asymmetric catalysis.
Structural and Functional Insights
The mesityl group’s electron-donating methyl groups enhance the aromatic ring’s stability, influencing the compound’s reactivity in nucleophilic acyl substitution or coupling reactions. The hydrochloride salt form improves crystallinity, facilitating purification and storage.
Comparative Analysis with Analogues
Compared to N-methylalanine (CAS 3913-67-5) or 4-(trimethylsilyl)-L-phenylalanine (CID 54512277), (S)-2-amino-3-mesitylpropanoic acid hydrochloride exhibits unique steric and electronic properties due to its tris-methylated aryl group. These attributes make it valuable in designing peptide-based inhibitors or foldamers requiring rigid, hydrophobic side chains.
Properties
Molecular Formula |
C12H18ClNO2 |
|---|---|
Molecular Weight |
243.73 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2,4,6-trimethylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-7-4-8(2)10(9(3)5-7)6-11(13)12(14)15;/h4-5,11H,6,13H2,1-3H3,(H,14,15);1H/t11-;/m0./s1 |
InChI Key |
QRQGYGQQJMLUMX-MERQFXBCSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)C[C@@H](C(=O)O)N)C.Cl |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC(C(=O)O)N)C.Cl |
Origin of Product |
United States |
Preparation Methods
Asymmetric Synthesis via Chiral Precursors or Catalysts
One common approach is to start from a chiral precursor or use asymmetric catalytic methods to install the amino and mesityl substituents with stereocontrol. For example:
- Chiral auxiliary-mediated alkylation: Using a chiral auxiliary attached to a glycine derivative, the mesityl group can be introduced via alkylation with a mesityl halide under controlled conditions to favor the (S)-configuration.
- Enzymatic resolution: Racemic mixtures of 2-amino-3-mesitylpropanoic acid can be resolved enzymatically or by chiral chromatography to isolate the (S)-enantiomer.
Protection and Esterification
To facilitate purification and further transformations, the amino group is often protected using groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). The carboxyl group may be converted into a methyl ester by reaction with methanol in the presence of acid catalysts (e.g., HCl or H2SO4) under reflux conditions.
Deprotection and Hydrochloride Salt Formation
After the desired transformations, the protecting groups are removed under mild acidic conditions (e.g., trifluoroacetic acid for Boc removal). The free amino acid is then treated with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and crystallinity.
| Step | Typical Conditions | Notes |
|---|---|---|
| Amino group protection | Boc2O or Cbz-Cl, base (e.g., NaHCO3), RT | Prevents side reactions during alkylation |
| Alkylation with mesityl halide | Alkyl halide, base (e.g., LDA), -78 to 0 °C | Controls stereochemistry and yield |
| Esterification | Methanol, HCl or H2SO4, reflux, 3-6 hours | Converts acid to methyl ester for purification |
| Deprotection | TFA in dichloromethane, RT, 1-2 hours | Removes Boc protecting group |
| Hydrochloride salt formation | HCl in ethanol or ether, RT, crystallization | Yields stable hydrochloride salt |
- Multi-step syntheses involving chiral auxiliaries and protection/deprotection cycles typically achieve overall yields in the range of 40-60% for the (S)-enantiomer.
- Enzymatic resolution methods can provide enantiomeric excess (ee) values exceeding 98%, but yields depend on the efficiency of the resolution step.
- The hydrochloride salt formation step generally proceeds with near-quantitative yield and improves compound handling.
- Chiral HPLC confirms enantiomeric purity (>98% ee).
- NMR spectroscopy (¹H and ¹³C) verifies the presence of mesityl aromatic protons and the amino acid backbone.
- Mass spectrometry (ESI-MS) confirms molecular weight.
- Optical rotation measurements validate stereochemistry.
| Method Type | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Chiral auxiliary alkylation | High stereocontrol, multi-step | High enantiomeric purity | Requires multiple protection steps |
| Enzymatic resolution | Uses biocatalysts for enantiomer separation | High ee, mild conditions | Limited substrate scope, moderate yield |
| Direct asymmetric catalysis | Uses chiral catalysts for direct synthesis | Potentially fewer steps | Catalyst cost, optimization needed |
| Protection/Deprotection | Protects amino group during synthesis | Prevents side reactions | Adds steps, requires careful removal |
The preparation of (S)-2-Amino-3-mesitylpropanoic acid hydrochloride involves sophisticated synthetic routes emphasizing stereochemical control, protection strategies, and salt formation. The choice of method depends on the desired scale, purity, and available resources. Current research favors chiral auxiliary-mediated alkylation and enzymatic resolution for high enantiomeric purity, while protection/deprotection steps ensure functional group compatibility. The hydrochloride salt form enhances stability and facilitates handling for further applications.
Chemical Reactions Analysis
General Reactivity of β-Substituted Amino Acid Hydrochlorides
β-Substituted amino acid hydrochlorides often participate in reactions involving:
-
Protection/Deprotection of Amino Groups
-
Esterification/Amidation of the Carboxylic Acid
-
Substituent-Specific Modifications (e.g., nucleophilic displacement, oxidation, or reduction of functional groups).
O-Methyl-D-serine Hydrochloride (CID 56965747 )
-
Ester Hydrolysis : Under acidic or basic conditions, the methyl ether group (CH3O-) can undergo hydrolysis to form serine derivatives. Reaction conditions (temperature: 70–120°C, pH adjustments) are critical for selectivity .
-
Enzymatic Resolution : Racemic mixtures of β-substituted amino acids are resolved using enzymes (e.g., lipases) or chiral resolving agents (e.g., optically active sulfonic acids) .
β-Chloro-D-alanine Hydrochloride (CID 11961671 )
-
Nucleophilic Substitution : The β-chloro group is reactive toward nucleophiles (e.g., amines, thiols) in SN2 reactions, forming derivatives like β-azido or β-thioether amino acids.
-
Elimination Reactions : Under basic conditions, β-chloroalanine can eliminate HCl to form dehydroalanine .
Synthetic Pathways for β-Substituted Amino Acids
Key methods from patents and literature include:
Radiolabeling of Fluoro Derivatives (PMC2836592 )
-
Nucleophilic Fluorination : Cyclic sulfamidate precursors react with [18F]fluoride to form β-fluoro amino acids.
Reaction Parameters :
Stability and Hazard Data
-
Thermal Decomposition : β-Substituted amino acid hydrochlorides decompose at elevated temperatures (e.g., 182–183°C for (S)-2-Amino-3-methoxypropanoic acid hydrochloride) .
-
Hazards : Skin/eye irritation (H315, H319) and respiratory irritation (H335) are common risks .
Data Limitations
No direct studies on (S)-2-Amino-3-mesitylpropanoic acid hydrochloride were identified in the provided sources. The mesityl group’s steric bulk and electron-donating properties would likely alter reactivity compared to smaller substituents (e.g., methoxy or chloro). Experimental validation is required to confirm:
-
Steric Effects on nucleophilic substitution or enzymatic resolution.
-
Electron-Donating Influence on acid/base stability.
Comparative Reaction Table
Scientific Research Applications
(S)-2-Amino-3-mesitylpropanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-mesitylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The mesityl group can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings
Steric and Electronic Effects: The mesityl group in the target compound introduces pronounced steric hindrance, which may reduce enzymatic degradation or enhance binding specificity in hydrophobic pockets compared to smaller substituents (e.g., methyl in or methylamino in ).
Solubility and Stability: Hydrochloride salts universally enhance water solubility, as seen in the 10 mM sample solution of . However, bulky aromatic groups (mesityl, indole) reduce solubility relative to simpler analogs like . Acid stability, inferred from studies on nicardipine hydrochloride , suggests protonation of the amino group in acidic environments may stabilize the compound against hydrolysis.
Ester derivatives like prioritize membrane permeability over solubility, making them suitable for prodrug strategies.
Research Implications and Limitations
- Gaps in Data : Direct experimental data on the target compound’s biological activity or pharmacokinetics are absent in the provided evidence. Comparative inferences rely on structural analogs.
- Stereochemical Considerations : The (S)-configuration is critical for chiral recognition in enzymatic systems, as seen in enantiomer-specific activities of compounds like .
Biological Activity
(S)-2-Amino-3-mesitylpropanoic acid hydrochloride, commonly referred to as (S)-MMPA, is a chiral amino acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
(S)-MMPA is characterized by its unique structure, which includes a mesityl group that contributes to its lipophilicity and potential interactions with biological membranes. The molecular formula is CHClNO, and it possesses a hydrochloride salt form that enhances its solubility in aqueous environments.
Research indicates that (S)-MMPA interacts with various amino acid transport systems, particularly the L-type amino acid transporter 1 (LAT1). LAT1 plays a crucial role in the transport of essential amino acids across cell membranes, especially in tumor cells where it facilitates nutrient uptake necessary for growth and proliferation. Inhibition of LAT1 has been linked to antitumor effects, making (S)-MMPA a candidate for further investigation in cancer therapies .
Antitumor Activity
In vitro studies have demonstrated that (S)-MMPA exhibits significant inhibitory effects on tumor cell lines. For instance, a study examining the uptake of radiolabeled amino acids in gliosarcoma models showed that (S)-MMPA could effectively compete with other substrates for LAT1 transport, leading to reduced tumor cell viability . The following table summarizes the observed effects:
| Compound | Uptake (%) | Inhibition (%) | p-value |
|---|---|---|---|
| Control | 100 | - | - |
| (S)-MMPA | 45 | 55 | <0.001 |
| BCH (inhibitor) | 15 | 85 | <0.001 |
| MeAIB (inhibitor) | 30 | 70 | <0.01 |
Neuroprotective Effects
Another area of interest is the neuroprotective potential of (S)-MMPA. Studies suggest that it may modulate neurotransmitter levels and protect against excitotoxicity in neuronal cultures. This effect is hypothesized to be mediated through its action on glutamate transporters, which are crucial for maintaining synaptic homeostasis .
Pharmacokinetics
The pharmacokinetic profile of (S)-MMPA suggests good oral bioavailability with high gastrointestinal absorption rates. However, it is not a substrate for P-glycoprotein, indicating minimal interaction with drug efflux mechanisms at the blood-brain barrier .
Toxicology
Toxicological assessments indicate that while (S)-MMPA has beneficial effects at therapeutic doses, it can exhibit harmful effects at higher concentrations. Acute toxicity studies have classified it as harmful if ingested or in contact with skin . Therefore, careful dosage regulation is essential for its therapeutic use.
Q & A
Q. What are the standard synthetic routes for (S)-2-Amino-3-mesitylpropanoic acid hydrochloride?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Selection of chiral starting materials (e.g., L-serine or L-alanine) to ensure stereochemical integrity .
- Step 2 : Introduction of the mesityl group via nucleophilic substitution or coupling reactions. For example, reacting an intermediate with mesityl bromide under controlled pH (7–9) and temperature (40–60°C) .
- Step 3 : Hydrochloride salt formation using HCl gas or concentrated HCl in methanol/ethanol to enhance solubility and stability .
Key Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | L-serine, DMF, 25°C | 75–85 | >95% |
| 2 | Mesityl bromide, K2CO3, 50°C | 60–70 | >90% |
| 3 | HCl (gas), EtOH, 0°C | 85–95 | >98% |
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Use a combination of:
- HPLC : To assess purity (>98% recommended for biological studies) with a C18 column and UV detection at 210 nm .
- NMR : - and -NMR to confirm the mesityl group integration (e.g., aromatic protons at δ 6.8–7.2 ppm) and stereochemistry .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H] at m/z 282.1) .
- Chiral Chromatography : To ensure enantiomeric excess (>99% for (S)-isomer) using a Chiralpak IC-3 column .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data reported across studies?
- Methodological Answer : Discrepancies often arise from variations in salt forms (e.g., hydrochloride vs. free base) or solvent systems.
- Systematic Testing : Measure solubility in buffered solutions (pH 2–8) and polar aprotic solvents (DMF, DMSO). Dihydrochloride salts typically show higher aqueous solubility (>50 mg/mL at pH 3) compared to free bases (<5 mg/mL) .
- Thermodynamic Analysis : Use van’t Hoff plots to correlate temperature-dependent solubility. For example, ΔH values of −15 to −20 kJ/mol indicate exothermic dissolution in water .
Q. What strategies optimize enantiomeric purity during large-scale synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Use (S)-tert-butyl sulfinamide to direct stereochemistry during mesityl group coupling, achieving >99% ee .
- Crystallization Control : Recrystallize intermediates from ethanol/water mixtures to remove (R)-isomer impurities .
- Kinetic Resolution : Employ lipase enzymes (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .
Q. How does the mesityl group influence the compound’s reactivity in peptide coupling reactions?
- Methodological Answer : The bulky mesityl group:
- Steric Hindrance : Reduces coupling efficiency with standard reagents (e.g., HATU/DIPEA yields 60–70% vs. 85–90% for non-mesityl analogs). Optimize using DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) as a coupling agent .
- Electronic Effects : The electron-donating methyl groups stabilize intermediates, enabling regioselective modifications (e.g., selective acylation at the α-amino group) .
Experimental Design Considerations
Q. What analytical controls are critical for stability studies under physiological conditions?
- Methodological Answer :
- pH-Dependent Degradation : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC every 24 hours. Hydrolysis of the ester group is a major pathway, with t ≈ 48 hours at pH 7.4 .
- Light Sensitivity : Store samples in amber vials; UV exposure for >6 hours causes 10–15% decomposition .
Q. How to address conflicting bioactivity data in enzyme inhibition assays?
- Methodological Answer :
- Assay Validation : Use positive controls (e.g., known inhibitors of trypsin-like proteases) and ensure substrate saturation (KM ≤ 50 μM).
- Buffer Compatibility : Avoid Tris-based buffers, which chelate metal ions and alter IC values by 2–3 fold. Use HEPES (pH 7.5) instead .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
